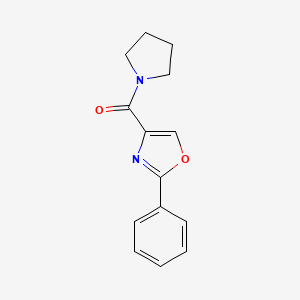
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone, also known as POM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. POM belongs to the class of oxazolidinone derivatives, which have been extensively studied for their various pharmacological properties.
作用機序
The exact mechanism of action of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer growth and neurodegeneration. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to decrease the expression of various genes involved in cancer growth and neurodegeneration. This compound has also been shown to increase the activity of various antioxidant enzymes, protecting cells from oxidative stress. This compound has been shown to increase the levels of various neurotransmitters, improving cognitive function.
実験室実験の利点と制限
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its ease of synthesis, high yields, and potential therapeutic applications. However, this compound also has some limitations, including its relatively low solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone research. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of this compound's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone involves the reaction of 2-phenyl-4-chloro-5-formyl-oxazole with pyrrolidine and sodium borohydride. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry. The synthesis of this compound is relatively straightforward and can be achieved in high yields.
科学的研究の応用
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. This compound has been shown to have anti-cancer properties, inhibiting the growth of various cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects, preventing neuronal cell death in models of Parkinson's and Alzheimer's disease.
特性
IUPAC Name |
(2-phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-8-4-5-9-16)12-10-18-13(15-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQENEXMXKMJZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)


![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)

![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)

![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)